molecular formula C21H24O13 B13675050 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid

5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid

Cat. No.: B13675050
M. Wt: 484.4 g/mol
InChI Key: GOAXJTBZSHGWQH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and hydroxymethylation. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of ester groups to alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In industrial applications, it could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid would depend on its specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like methyl benzoate or ethyl benzoate.

    Hydroxymethyl Compounds: Compounds like hydroxymethylfurfural.

    Ester Compounds: Compounds like triacetin or glycerol triacetate.

Uniqueness

What sets 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid apart is its unique combination of functional groups, which can impart specific chemical properties and reactivity, making it valuable for specialized applications.

Properties

Molecular Formula

C21H24O13

Molecular Weight

484.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid

InChI

InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)

InChI Key

GOAXJTBZSHGWQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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